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Compound of Interest

Compound Name:
2-(4-Benzylpiperidin-1-

yl)ethanamine

Cat. No.: B1273076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified

by CAS number 25842-32-4, also known as 2-(4-benzylpiperidin-1-yl)ethan-1-amine. This

document collates available data on its chemical properties, synonyms, synthesis, and its

application in scientific research, particularly in the field of neuropharmacology.

Chemical Properties and Synonyms
2-(4-benzylpiperidin-1-yl)ethan-1-amine is a piperidine derivative with a benzyl group at the 4-

position and an aminoethyl group at the 1-position of the piperidine ring. Its fundamental

properties are summarized in the tables below.

Table 1: Chemical Identifiers and Synonyms
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Property Value

CAS Number 25842-32-4

IUPAC Name 2-(4-benzylpiperidin-1-yl)ethan-1-amine

Molecular Formula C₁₄H₂₂N₂

Molecular Weight 218.34 g/mol

Synonyms

2-(4-benzylpiperidin-1-yl)ethanamine, 2-(4-

Benzyl-piperidin-1-yl)-ethylamine, 2-(4-

benzylpiperidino)-1-ethanamine, 1-(2-

Aminoethyl)-4-benzylpiperidine, 2-(1-

benzylpiperidin-4-yl)ethylamine

Table 2: Physicochemical Properties
Property Value Source

Boiling Point 130-131 °C at 3 mmHg Chemical Supplier

Predicted pKa 10.21 ± 0.10 Chemical Supplier

Predicted XLogP3 2.3 PubChem

Topological Polar Surface Area 29.3 Å² PubChem

Note: Most physicochemical data available is predicted. Experimental validation is

recommended for precise applications.

Synthesis
The synthesis of 2-(4-benzylpiperidin-1-yl)ethan-1-amine has been described in the scientific

literature. A key method was reported by Contreras et al. in the Journal of Medicinal Chemistry.

The synthesis is a multi-step process starting from 4-piperidineethanol.

Experimental Protocol: Synthesis of 2-(4-
benzylpiperidin-1-yl)ethan-1-amine
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This protocol is based on the methods described by Contreras, J. M., et al. (J. Med. Chem.

1999, 42, 5, 730–741).

Step 1: N-Benzylation of 4-Piperidineethanol

To a solution of 4-piperidineethanol in a suitable solvent (e.g., dimethylformamide), add a

base such as potassium carbonate.

Add benzyl bromide dropwise to the mixture at room temperature.

Stir the reaction mixture at room temperature for several hours or until the reaction is

complete (monitored by TLC).

Work up the reaction by adding water and extracting the product with an organic solvent

(e.g., ethyl acetate).

Purify the resulting N-benzyl-4-piperidineethanol by column chromatography.

Step 2: Conversion of the Alcohol to the Amine

The hydroxyl group of N-benzyl-4-piperidineethanol is first converted to a good leaving

group, for example, by mesylation or tosylation. To a solution of the alcohol in

dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride.

The resulting mesylate is then reacted with a source of ammonia, such as a solution of

ammonia in methanol, in a sealed tube at elevated temperature.

Alternatively, a Gabriel synthesis approach can be used by reacting the mesylate with

potassium phthalimide followed by hydrazinolysis.

After the reaction is complete, the mixture is worked up by extraction and purified by column

chromatography to yield 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Below is a DOT script for a high-level workflow of the synthesis.
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Caption: Synthetic workflow for 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Biological Activity and Applications in Research
2-(4-benzylpiperidin-1-yl)ethan-1-amine serves as a crucial building block in the development

of pharmacologically active compounds, particularly those targeting the central nervous

system. Its structural motif is found in potent ligands for sigma receptors and inhibitors of

acetylcholinesterase (AChE).
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Sigma Receptor Ligands
The 1-benzylpiperidine moiety is a common scaffold for high-affinity sigma receptor ligands.

These receptors are implicated in a variety of neurological and psychiatric conditions, including

addiction, depression, and neurodegenerative diseases. Researchers have utilized derivatives

of 2-(4-benzylpiperidin-1-yl)ethan-1-amine to probe the structure-activity relationships of sigma

receptor binding.

Acetylcholinesterase Inhibitors
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the

neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The

benzylpiperidine core of CAS 25842-32-4 has been incorporated into novel AChE inhibitors,

often designed as multi-target-directed ligands.

Experimental Protocols for Biological Assays
The following are generalized protocols for assays commonly used to evaluate the biological

activity of compounds derived from 2-(4-benzylpiperidin-1-yl)ethan-1-amine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the activity of acetylcholinesterase.

Materials:

Acetylcholinesterase (AChE) enzyme

Acetylthiocholine iodide (ATCI) as the substrate

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (pH 8.0)

Test compound (dissolved in a suitable solvent, e.g., DMSO)

96-well microplate

Microplate reader
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Procedure:

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various

concentrations.

Initiate the reaction by adding the AChE enzyme solution to the wells.

Immediately after adding the enzyme, add the ATCI substrate solution.

Measure the absorbance at 412 nm at regular intervals for a set period.

The rate of the reaction is proportional to the AChE activity. The inhibitory effect of the test

compound is calculated by comparing the reaction rate in the presence of the compound to

the rate of a control reaction without the inhibitor.

The workflow for this assay is depicted in the following diagram.
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Caption: Acetylcholinesterase inhibition assay workflow.

Sigma Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of a test compound for sigma

receptors.

Materials:

Cell membranes expressing the sigma receptor of interest (e.g., from transfected cell lines or

animal tissue)

Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors)

Test compound
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Incubation buffer

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Prepare a series of dilutions of the test compound.

In test tubes, combine the cell membranes, the radioligand at a fixed concentration, and the

test compound at varying concentrations.

Incubate the mixture at room temperature for a specified time to allow binding to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the

receptor-bound radioligand.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity on the filters using a scintillation counter.

The affinity of the test compound (Ki) is determined by analyzing the competition between

the test compound and the radioligand for binding to the receptor.

The logical flow of the sigma receptor binding assay is illustrated below.
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Caption: Sigma receptor binding assay workflow.

Conclusion
CAS number 25842-32-4, 2-(4-benzylpiperidin-1-yl)ethan-1-amine, is a valuable chemical

intermediate for the synthesis of novel compounds with potential therapeutic applications in

neurological disorders. Its core structure is a key pharmacophore for sigma receptor ligands

and acetylcholinesterase inhibitors. This guide provides a summary of its known properties and

common experimental procedures to facilitate its use in research and drug development.

Further experimental validation of its physicochemical properties is encouraged for applications

requiring high precision.

To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 25842-32-
4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273076#cas-number-25842-32-4-properties-and-
synonyms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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